N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide
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Overview
Description
N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide is a chemical compound characterized by the presence of a chlorophenyl group, a nitrobenzyl group, and an oxime functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzyl bromide in the presence of a base to form the intermediate 4-chlorophenyl-4-nitrobenzyl ether. This intermediate is then subjected to oximation using hydroxylamine hydrochloride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: 4-chloroaniline derivatives.
Reduction: 4-chlorophenyl-3-{[(4-aminobenzyl)oxy]imino}propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving nitrobenzyl and oxime functionalities.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, while the oxime group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Similar structure but lacks the nitrobenzyl and oxime functionalities.
4-nitrobenzyl chloride: Contains the nitrobenzyl group but lacks the chlorophenyl and oxime functionalities.
Uniqueness
N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide is unique due to the combination of the chlorophenyl, nitrobenzyl, and oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functionalities is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₆H₁₄ClN₃O₄
- CAS Number : 6306693
The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzyl bromide in the presence of a base, followed by oximation using hydroxylamine hydrochloride under acidic conditions. This process yields the final product with optimization techniques to enhance yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrobenzyl group can undergo reduction, forming reactive intermediates that interact with biological macromolecules. Additionally, the oxime group is capable of forming hydrogen bonds with active sites on enzymes, potentially modulating their activity .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that structural modifications in related compounds can enhance their effectiveness against various pathogens:
- Antibacterial Activity : Compounds with similar structures have demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against strains such as Candida albicans .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results suggest a promising therapeutic index due to relatively low cytotoxicity compared to its potent biological activity .
Comparative Analysis of Biological Activities
Compound | Antibacterial Activity (MIC mg/mL) | Antifungal Activity (MIC mg/mL) | Cytotoxicity (IC50 μM) |
---|---|---|---|
This compound | 3.125 - 100 | Not specified | Low |
Related Compound A | 5 - 50 | 10 - 30 | Moderate |
Related Compound B | 2 - 25 | 5 - 15 | High |
Applications in Research
This compound is being explored for various applications:
- Medicinal Chemistry : Its structural similarities to known bioactive molecules make it a candidate for further development as a therapeutic agent.
- Biological Probes : The compound may serve as a probe in studying biological pathways involving nitrobenzyl and oxime functionalities .
- Industrial Uses : It is also utilized in synthesizing insecticide intermediates, showcasing its versatility beyond medicinal applications .
Properties
IUPAC Name |
(3Z)-N-(4-chlorophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c17-13-3-5-14(6-4-13)19-16(21)9-10-18-24-11-12-1-7-15(8-2-12)20(22)23/h1-8,10H,9,11H2,(H,19,21)/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMQXULIVMVTOW-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C\CC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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